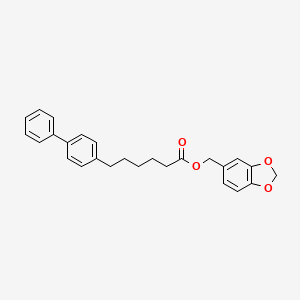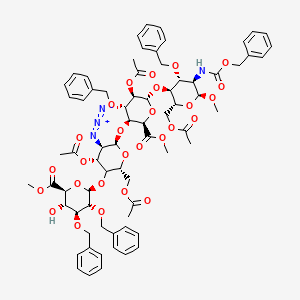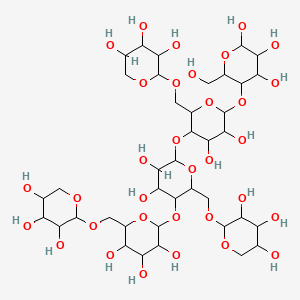
Xyloglucan Heptasaccharide
描述
Xyloglucan is a major hemicellulosic component in plant cell walls . It’s a branched polysaccharide composed of a central backbone of D-glucose units linked by β (1→4)-glycosidic bonds, decorated with D-xylose units through α (1→6) glycosidic bonds, and with some D-galactose units anchored to these D-xylose units via β (1→2) bonds .
Molecular Structure Analysis
Xyloglucan has a backbone formed by β - (1,4) d -glucan, partially substituted by α - (1-\u2009>\u20096)-linked xylose units. Some of the xylose residues are β - d -galactosylated at the O-2 . The structure of xyloglucan is described as multi-step and hierarchical process with different levels of organization .Physical And Chemical Properties Analysis
Xyloglucan forms self-aggregates with a hierarchically ordered morphology in aqueous solutions, leading to the formation of nanofibers. Consequently, Xyloglucan is a hydrogel-forming polymer able to retain large amounts of water .科学研究应用
Summary of the Application
Xyloglucan oligosaccharides (XGOs), derived from the breakdown of xyloglucans from plant cell walls, have been used as plant biostimulants to help plants overcome the negative effects of soil salinity .
Methods of Application or Experimental Procedures
Arabidopsis thaliana plants were grown in liquid media and after 15 days, they were treated with a salt shock of 100 mM of sodium chloride, with or without XGOs at 0.1 mg L-1 .
Results or Outcomes
In saline conditions, XGOs dramatically increased catalase gene expression and enzymatic activity, peroxidase activity, and chlorophyll a/b ratio, while reducing protein oxidation and total polyphenols . Thus, XGOs may act to counteract negative effects of oxidative stress under saline conditions .
2. Application in Biomedical Device Fabrication
Summary of the Application
Xyloglucans, due to their abundance in nature, biocompatibility, film-forming and gelation ability, can play a prominent role in the design and fabrication of biomedical devices, including in situ forming scaffolds for tissue engineering, wound dressings, and epidermal sensors .
Methods of Application or Experimental Procedures
A multi-scale analysis was conducted combining small-angle X-ray scattering, both static and dynamic light scattering at large and small angles, and rheological measurements, to provide a description of the supramolecular organization of this biopolymer .
Results or Outcomes
The study provides a description of the supramolecular organization of this biopolymer, from the scale of a few nanometers, to the meso- and macro-scale both in the sol and gel states . Xyloglucan self-assembly is described as a multi-step and hierarchical process with different levels of organization .
3. Application in Fungal Enzyme Research
Summary of the Application
Xyloglucan is a major hemicellulosic component in plant cell walls. Phytopathogenic fungi secrete cell wall-degrading enzymes on their infection to hosts . The study of these enzymes can provide insights into the infection mechanisms of these fungi and potentially lead to new treatments for fungal diseases .
Methods of Application or Experimental Procedures
Two types of xyloglucanases, XEG12A and XEG74B, were purified from the culture of naturally isolated Verticillium dahliae strain 2148 . These enzymes were then characterized through a variety of biochemical assays .
Results or Outcomes
Both enzymes were found to specifically hydrolyze xyloglucan, with XEG74B showing a slight activity on β-1,3-1,4-glucan . These enzymes did not hydrolyze xyloglucanoheptasaccharide (XXXG) at all .
4. Application in Plant Cell Wall Research
Summary of the Application
Xyloglucan is a hemicellulosic polysaccharide found in all land plants and is a major component of the primary cell wall of flowering plants . Understanding its biosynthesis can provide insights into plant growth and development .
Methods of Application or Experimental Procedures
A multi-scale analysis was conducted combining small-angle X-ray scattering, both static and dynamic light scattering at large and small angles, and rheological measurements .
Results or Outcomes
The study provides a description of the supramolecular organization of this biopolymer, from the scale of a few nanometers, to the meso- and macro-scale both in the sol and gel states . Xyloglucan self-assembly is described as a multi-step and hierarchical process with different levels of organization .
5. Application in Fungal Enzyme Research
Summary of the Application
Xyloglucan is a major hemicellulosic component in plant cell walls. Phytopathogenic fungi secrete cell wall-degrading enzymes on their infection to hosts . The study of these enzymes can provide insights into the infection mechanisms of these fungi and potentially lead to new treatments for fungal diseases .
Methods of Application or Experimental Procedures
Two types of xyloglucanases, XEG12A and XEG74B, were purified from the culture of naturally isolated Verticillium dahliae strain 2148 . These enzymes were then characterized through a variety of biochemical assays .
Results or Outcomes
Both enzymes were found to specifically hydrolyze xyloglucan, with XEG74B showing a slight activity on β-1,3-1,4-glucan . These enzymes did not hydrolyze xyloglucanoheptasaccharide (XXXG) at all .
6. Application in Cell Wall Research
Summary of the Application
Xyloglucan is a hemicellulosic polysaccharide found in all land plants and is a major component of the primary cell wall of flowering plants . Understanding its biosynthesis can provide insights into plant growth and development .
Methods of Application or Experimental Procedures
A multi-scale analysis was conducted combining small-angle X-ray scattering, both static and dynamic light scattering at large and small angles, and rheological measurements .
Results or Outcomes
The study provides a description of the supramolecular organization of this biopolymer, from the scale of a few nanometers, to the meso- and macro-scale both in the sol and gel states . Xyloglucan self-assembly is described as a multi-step and hierarchical process with different levels of organization .
安全和危害
未来方向
属性
IUPAC Name |
5-[5-[3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]-5-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H66O33/c40-1-11-30(20(49)23(52)33(59)66-11)70-38-28(57)21(50)32(14(68-38)7-65-36-26(55)17(46)10(43)4-62-36)72-39-29(58)22(51)31(13(69-39)6-64-35-25(54)16(45)9(42)3-61-35)71-37-27(56)19(48)18(47)12(67-37)5-63-34-24(53)15(44)8(41)2-60-34/h8-59H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZUPAGRIHCRVKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)O)CO)COC6C(C(C(CO6)O)O)O)COC7C(C(C(CO7)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H66O33 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90659925 | |
| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1062.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xyloglucan Heptasaccharide | |
CAS RN |
121591-98-8 | |
| Record name | Pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)-[pentopyranosyl-(1->6)hexopyranosyl-(1->4)]hexopyranosyl-(1->4)]hexopyranosyl-(1->4)hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90659925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



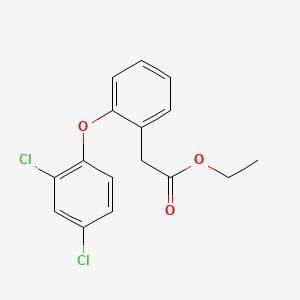
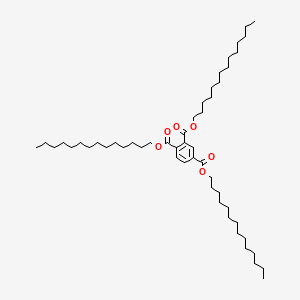
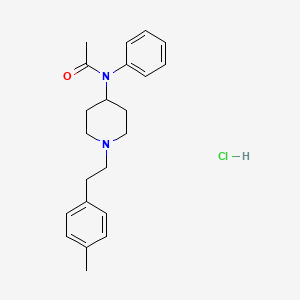
![2-{[(5-Hydroxy-3-pyridinyl)carbonyl]amino}butanoic acid](/img/structure/B570640.png)
![trans-1,2,3,4,4a,10,11,11a-Octahydro-N,N-dimethyl-5H-Dibenzo[a,d]cycloheptene-Δ5,γ-propylamine Hydro](/img/no-structure.png)
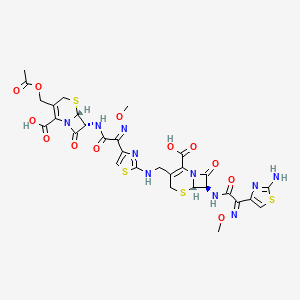
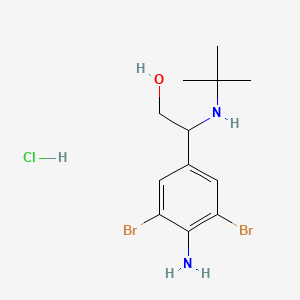
![Pyrimido[1,2-a]azepinium, 2,3,4,6,7,8,9,10-octahydro-1-(phenylmethyl)-, tetraphenylborate(1-)](/img/structure/B570648.png)
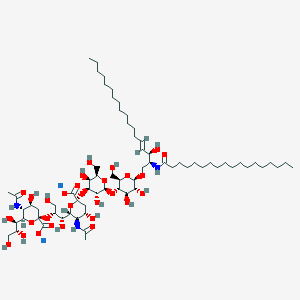
![2,6-Dimethyl-[1,3]thiazolo[4,5-f][1,3]benzoxazole](/img/structure/B570652.png)
